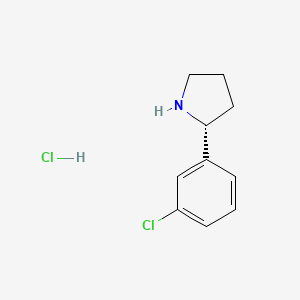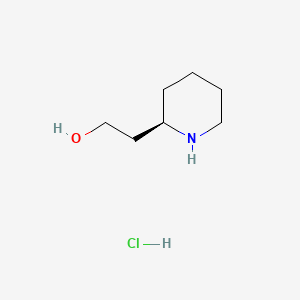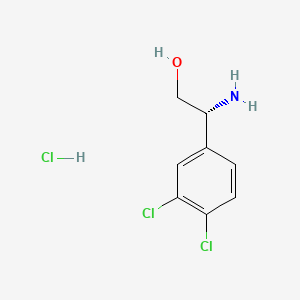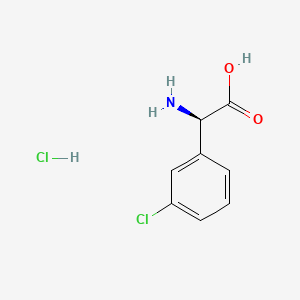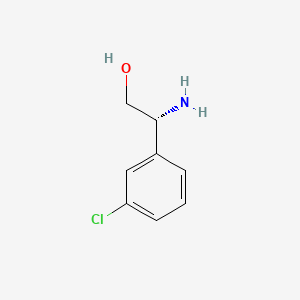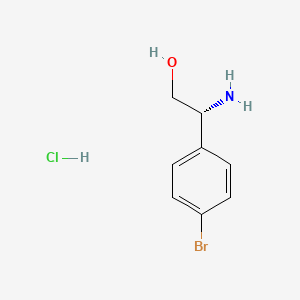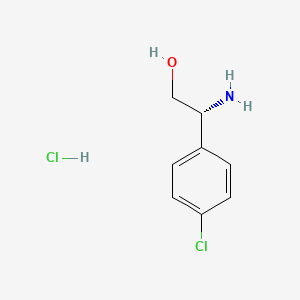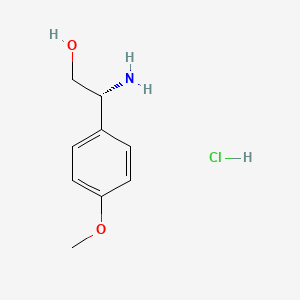
(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 40154-84-5 . It has a molecular weight of 195.09 and its IUPAC name is (1S)-1-(3-pyridinyl)ethanamine dihydrochloride . It is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0…/s1 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular formula of C7H12Cl2N2 and a molecular weight of 195.09 .Scientific Research Applications
Applications in Chemistry and Material Science
Coordination Chemistry and Complex Formation
Pyridine derivatives, including those similar to "(S)-1-(Pyridin-3-yl)ethanamine dihydrochloride," are significant in coordination chemistry. They are known for forming complex compounds with distinct spectroscopic properties, structures, and magnetic or electrochemical activities, which are crucial for developing advanced materials and catalysts (Boča, Jameson, & Linert, 2011).
Chemosensing Applications
Pyridine derivatives play a critical role as chemosensors due to their high affinity for various ions and neutral species. Their applications range from environmental to biological sample analysis, highlighting their utility in analytical chemistry for detecting specific molecules or ions (Abu-Taweel et al., 2022).
Medicinal Chemistry and Pharmacology
Biological Activity and Drug Development
The structural diversity of pyridine derivatives underpins their broad biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This diversity makes them valuable scaffolds in medicinal chemistry for developing new therapeutic agents (Altaf et al., 2015).
Synthetic Intermediates for Heterocycles
Compounds like "this compound" serve as versatile synthetic intermediates for constructing various heterocyclic compounds, essential for pharmaceutical development. Their use in synthesizing pyridine, pyrimidine, and pyrrole derivatives highlights their importance in accessing biologically active molecules (Negri, Kascheres, & Kascheres, 2004).
Environmental and Agrochemical Research
Agrochemical Development
Pyridine-based compounds are crucial in developing agrochemicals, such as pesticides and herbicides. Their role in discovering new lead compounds through Intermediate Derivatization Methods emphasizes their importance in enhancing agricultural productivity and pest management (Guan et al., 2016).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 and P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .
properties
IUPAC Name |
(1S)-1-pyridin-3-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6(8)7-3-2-4-9-5-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDMOCFYBMVHLU-ILKKLZGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CC=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



